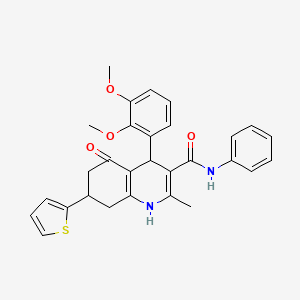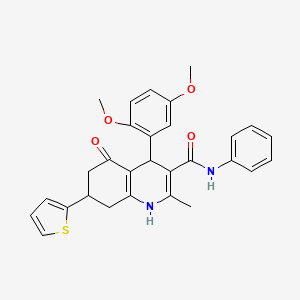![molecular formula C26H20O6 B4310901 4-[4-(benzyloxy)-3-methoxyphenyl]-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B4310901.png)
4-[4-(benzyloxy)-3-methoxyphenyl]-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione
Descripción general
Descripción
4-[4-(benzyloxy)-3-methoxyphenyl]-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione is an intricate organic compound belonging to the class of pyranochromenes. This compound stands out due to its fused heterocyclic structure, embodying both chromene and pyranone moieties. Chromenes are notable for their biological activities and industrial applications, particularly in pharmaceuticals and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: This compound can be synthesized via several routes. One common method involves a multi-step reaction starting from 2-hydroxyacetophenone and various benzaldehyde derivatives. The condensation reaction, often under acidic or basic conditions, forms the chromene scaffold. The benzyloxy and methoxy substituents are introduced via nucleophilic substitution reactions.
Industrial Production Methods: For industrial-scale production, optimizing yield and purity is paramount. The use of catalytic systems, such as Lewis acids, can significantly enhance the efficiency of the reactions. Continuous flow reactors are also employed to maintain consistent reaction conditions, which helps in scaling up the production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : This compound undergoes oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: : Reduction reactions with agents such as sodium borohydride or lithium aluminum hydride convert carbonyl groups to alcohols.
Substitution: : Nucleophilic substitution reactions, especially on the benzyloxy group, introduce various functional groups, enhancing the compound's versatility.
Common Reagents and Conditions: Oxidation with potassium permanganate usually occurs in aqueous conditions, while reduction with lithium aluminum hydride requires an anhydrous environment. Substitution reactions are often conducted under acidic or basic conditions depending on the electrophile or nucleophile involved.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound serves as a key intermediate in the synthesis of complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Biologically, this compound exhibits properties such as anti-inflammatory, anti-cancer, and antimicrobial activities. Researchers are investigating its potential as a lead compound for new drug development.
Medicine: Medicinally, derivatives of this compound are explored for therapeutic applications, particularly as inhibitors of specific enzymes or receptors involved in diseases.
Industry: In the industry, its derivatives are used in the production of dyes, polymers, and other functional materials due to their stability and reactivity.
Mecanismo De Acción
The compound exerts its effects by interacting with biological macromolecules such as proteins and nucleic acids. The benzyloxy and methoxy groups enhance its binding affinity to specific molecular targets, modulating their activity. The exact pathways involved depend on the specific application, but generally involve the inhibition of key enzymes or receptors.
Comparación Con Compuestos Similares
4-[4-(benzyloxy)-3-methoxyphenyl]-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione is compared with compounds like flavonoids and coumarins. Unlike these, its unique fused pyranochromene structure provides additional stability and functionalization possibilities.
List of Similar Compounds:Flavonoids
Coumarins
Benzopyrans
Chromones
Each of these compounds shares some structural features, yet the specific functional groups and their arrangement in this compound render it unique and distinct in its chemical and biological behavior.
Propiedades
IUPAC Name |
4-(3-methoxy-4-phenylmethoxyphenyl)-3,4-dihydropyrano[3,2-c]chromene-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O6/c1-29-22-13-17(11-12-21(22)30-15-16-7-3-2-4-8-16)19-14-23(27)32-25-18-9-5-6-10-20(18)31-26(28)24(19)25/h2-13,19H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBJTOGDQCHWMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)OC3=C2C(=O)OC4=CC=CC=C43)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2,3-dimethoxyphenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B4310820.png)
![4-(2-ethoxyphenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B4310831.png)
![4-(2-bromophenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B4310835.png)
![4-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE](/img/structure/B4310840.png)
![4-(2-nitrophenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B4310848.png)
![2-AMINO-6-METHYL-4-(3-METHYL-2-THIENYL)-5-OXO-5,6-DIHYDRO-4H-PYRANO[3,2-C]QUINOLIN-3-YL CYANIDE](/img/structure/B4310857.png)




![2'-amino-1'-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-1,7',7'-trimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4310898.png)
![2-amino-6-methyl-4-(4-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4310913.png)
![2-amino-4-(4-fluorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4310919.png)
![2-AMINO-6-METHYL-5-OXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE](/img/structure/B4310923.png)
